(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene
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Overview
Description
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diphenylacetoxy groups attached to a menthene backbone. The stereochemistry of the compound, indicated by the (1R,4R) configuration, plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of menthene with diphenylacetic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
Scientific Research Applications
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-Quercivorol: A compound with a similar stereochemistry but different functional groups, used as a pheromone in entomological studies.
(1R,4R)-Camphorquinone: Another compound with a similar backbone, used in photoinitiators for polymerization reactions.
Uniqueness
(1R,4R)-1,8-Bis(diphenylacetoxy)-2-menthene is unique due to its specific functional groups and stereochemistry, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
[(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H38O4/c1-37(2,41-35(39)33(28-16-8-4-9-17-28)29-18-10-5-11-19-29)32-24-26-38(3,27-25-32)42-36(40)34(30-20-12-6-13-21-30)31-22-14-7-15-23-31/h4-24,26,32-34H,25,27H2,1-3H3/t32-,38-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEFCJAFGMGAGW-YAYIQTBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H](C=C1)C(C)(C)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436507 |
Source
|
Record name | [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477528-49-7 |
Source
|
Record name | [(1R,4R)-4-[2-(2,2-diphenylacetyl)oxypropan-2-yl]-1-methylcyclohex-2-en-1-yl] 2,2-diphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.